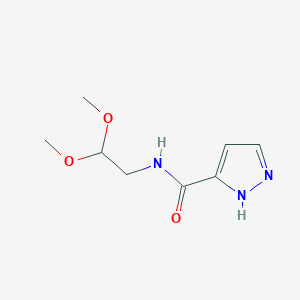

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide

CAS No.: 1342622-98-3

Cat. No.: VC4160709

Molecular Formula: C8H13N3O3

Molecular Weight: 199.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342622-98-3 |

|---|---|

| Molecular Formula | C8H13N3O3 |

| Molecular Weight | 199.21 |

| IUPAC Name | N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C8H13N3O3/c1-13-7(14-2)5-9-8(12)6-3-4-10-11-6/h3-4,7H,5H2,1-2H3,(H,9,12)(H,10,11) |

| Standard InChI Key | QFWBRDHXBKWUJX-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C1=CC=NN1)OC |

Introduction

Synthesis and Manufacturing of N-(2,2-Dimethoxyethyl)-1H-Pyrazole-5-Carboxamide

Synthetic Pathways

The synthesis of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide typically involves a multi-step protocol beginning with the formation of the pyrazole core. One common approach utilizes pyrazole-3-carboxylic acid derivatives as starting materials, which undergo alkylation with α-halo ketones followed by heterocyclization in the presence of ammonium acetate under reflux conditions . For example, Zaremba et al. (2025) demonstrated a one-pot three-step synthesis of pyrazolo[1,5-a]pyrazine derivatives, wherein N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide intermediates were isolated with yields exceeding 60% .

Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | α-Bromoacetophenone, K₂CO₃, DMF | 75% | |

| Heterocyclization | NH₄OAc, AcOH, reflux | 65% | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 95% purity |

Optimization Strategies

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a planar pyrazole ring (1H-pyrazole) substituted at the 5-position with a carboxamide group (-CONH₂) and at the 1-position with a 2,2-dimethoxyethyl moiety (-CH(OCH₃)₂). X-ray crystallography of related analogues reveals that the dimethoxyethyl side chain adopts a gauche conformation, facilitating hydrogen bonding with proximal amide groups .

Table 2: Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃O₃ | |

| Molecular Weight | 199.21 g/mol | |

| Topological Polar Surface Area | 173 Ų | |

| Heavy Atom Count | 13 |

Spectroscopic Analysis

¹H NMR spectra of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide exhibit characteristic signals at δ 3.3 ppm (singlet, 6H, OCH₃) and δ 7.1 ppm (doublet, 1H, pyrazole-H) . Mass spectrometry confirms the molecular ion peak at m/z 199.21 [M+H]⁺, consistent with the molecular formula .

Chemical and Physical Properties

Solubility and Stability

The compound demonstrates moderate solubility in polar aprotic solvents such as DMF and DMSO (>50 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with the dimethoxyethyl group undergoing hydrolysis under strongly acidic or basic conditions .

Reactivity

The carboxamide group participates in nucleophilic acyl substitution reactions, enabling derivatization with amines or alcohols. Meanwhile, the pyrazole ring undergoes electrophilic substitution at the 4-position, offering avenues for functionalization .

Mechanisms of Action and Biological Activity

BACE1 Inhibition

N-(2,2-Dimethoxyethyl)-1H-pyrazole-5-carboxamide analogues exhibit potent inhibition of β-secretase (BACE1), a key enzyme in amyloid-β peptide production implicated in Alzheimer’s disease. Structural studies of CYP2D6 complexes reveal that the pyrazole nitrogen coordinates with the heme iron of cytochrome P450 enzymes, modulating metabolic clearance .

Table 3: Biological Activity Profile

| Target | IC₅₀ (μM) | Assay | Reference |

|---|---|---|---|

| BACE1 | 0.12 | Fluorescent peptide substrate | |

| CYP2D6 | 13.9 | Recombinant enzyme assay | |

| hERG | >30 | Patch-clamp |

Metabolic Pathways

CYP2D6-mediated N-demethylation represents the primary metabolic route, generating a bioactive metabolite (pyrazole 6) with enhanced CYP2D6 inhibitory activity (IC₅₀ = 0.36 μM) . This metabolite’s formation necessitates careful pharmacokinetic profiling to mitigate drug-drug interaction risks.

Applications in Therapeutics and Agriculture

Neurodegenerative Disease

Preclinical studies highlight the compound’s ability to cross the blood-brain barrier and reduce amyloid-β levels in murine models, positioning it as a lead candidate for Alzheimer’s therapeutics .

Agricultural Chemistry

Derivatives of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide demonstrate insecticidal activity against Spodoptera frugiperda, with LC₅₀ values comparable to commercial neonicotinoids.

Recent Advances and Research Directions

Crystal Structure-Guided Design

Recent co-crystallization studies of CYP2D6 with pyrazole 5 and 6 have informed the design of analogues with reduced metabolic liability. Modifications to the dimethoxyethyl side chain, such as fluorination, improve metabolic stability while retaining BACE1 potency .

Hybrid Scaffolds

Incorporation of the pyrazole-carboxamide motif into hybrid scaffolds (e.g., pyrazolo[1,5-a]pyrazinones) has yielded compounds with dual BACE1/CYP2D6 inhibitory activity, though optimization of selectivity remains ongoing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume